2-(Carbamoylamino)-2-methylpropanoic acid, also known as N-carbamoyl-2-methylalanine, is an amino acid derivative characterized by the presence of both a carbamoyl group and a methyl group on the alpha carbon. This compound is significant in biochemical research and applications, particularly in the fields of pharmaceuticals and biochemistry. Its structural uniqueness contributes to its diverse functionalities, making it a subject of interest in various chemical and biological studies.
This compound can be classified as an amino acid derivative, specifically a substituted amino acid. It is synthesized from natural amino acids through various chemical reactions. The presence of the carbamoyl group distinguishes it from standard amino acids, allowing for unique interactions in biological systems.
The synthesis of 2-(Carbamoylamino)-2-methylpropanoic acid can be accomplished through several methods:
The mechanism of action for 2-(Carbamoylamino)-2-methylpropanoic acid primarily involves its interaction with biological systems:
This detailed analysis highlights the significance of 2-(Carbamoylamino)-2-methylpropanoic acid in various scientific fields, emphasizing its unique properties and potential applications. Further research may uncover additional uses and mechanisms that could enhance our understanding of this compound's role in chemistry and biology.
The generation of β-UIB occurs primarily through the reductive pyrimidine degradation pathway, where it functions as a key metabolite in the conversion of thymine to β-aminoisobutyrate. This three-step enzymatic cascade begins with the reduction of thymine to 5,6-dihydrothymine (DHT) by dihydropyrimidine dehydrogenase (DPD). Dihydropyrimidinase (DHPase, EC 3.5.2.2) then catalyzes the hydrolytic ring opening of DHT, producing N-carbamoyl-β-aminoisobutyrate. Finally, β-ureidopropionase (βUP, EC 3.5.1.6) hydrolyzes this intermediate to yield β-UIB, ammonia, and carbon dioxide [2] [3] [6].
DHPase enzymes across species exhibit remarkable structural conservation, typically functioning as homotetrameric zinc metalloenzymes with subunit masses ranging from 56–65 kDa. The porcine liver DHPase demonstrates a pH-independent catalytic efficiency (V/KDHT) of 1.29 × 10⁻² M⁻¹·s⁻¹ for DHT hydrolysis, with optimal reverse reaction kinetics at pH 5.5 [6]. This enzyme displays notable substrate promiscuity, additionally processing 5-monosubstituted hydantoins and succinimides—a property exploited in industrial biocatalysis. Genetic deficiencies in DHPase manifest as dihydropyrimidinuria, characterized by β-UIB accumulation and associated with neurological abnormalities and heightened 5-fluorouracil toxicity [3] [6].
Table 1: Kinetic Parameters of Key Enzymes in β-UIB Biosynthesis
Enzyme | Substrate | Km (mM) | Vmax (μmol·min⁻¹·mg⁻¹) | Catalytic Efficiency (M⁻¹·s⁻¹) |
---|---|---|---|---|
Dihydropyrimidinase | 5,6-Dihydrothymine | 0.68 | 8.9 | 1.29 × 10⁻² |
β-Ureidopropionase | N-Carbamoyl-β-aminoisobutyrate | 1.6* | 15.6* | 2.4 × 10³* |
*Representative data from calf liver enzymes; *Km values reflect allosteric behavior [6]*
The catalytic machinery of DHPase depends critically on a binuclear metal center coordinated through post-translational lysine carbamylation. Structural analyses of Tetraodon nigroviridis DHPase (TnDhp) reveal a four-stage metal assembly process: (1) initial zinc binding, (2) lysine carbamylation, (3) second metal ion incorporation, and (4) substrate-induced conformational closure [7]. The carbamylated lysine (KCX) residue stabilizes metal coordination through carbonyl oxygen interactions, while two dynamic loops (Ala69–Arg74 and Met158–Met165) regulate substrate access to the active site.
X-ray crystallography demonstrates three distinct tunnel conformations governing substrate entry and product release:
This metalloactivation mechanism is exquisitely sensitive to zinc availability, with even single metal ions sufficient to stabilize lysine carbamylation. The C-terminal domain further modulates enzyme function through interactions with the Ala69–Arg74 dynamic loop. Disruption of this metal coordination system—whether through genetic mutations, zinc deficiency, or oxidative stress—compromises the ring-opening hydrolysis that generates N-carbamoyl-β-aminoisobutyrate, the direct precursor to β-UIB [6] [7].
Table 2: Metal Binding Sites in Vertebrate Dihydropyrimidinases
Metal State | Ligand Geometry | Tunnel Conformation | Catalytic Activity |
---|---|---|---|
Apoenzyme | No metal coordination | Open | Negligible |
Monometallic | Zn²⁺ coordinated by KCX, H60, H62 | Intermediate | Partial |
Dimetallic | Zn²⁺-Zn²⁺ pair bridged by KCX | Closed | Full |
Structural data based on TnDhp analyses [7]
β-Ureidopropionase (βUP) executes the terminal hydrolysis step in β-UIB generation, exhibiting distinct catalytic properties across species. Mammalian βUP enzymes typically form oligomeric complexes—human βUP functions as an octamer (43 kDa subunits), while rat liver enzyme assembles as a homohexamer sensitive to allosteric regulation [6] [8]. The calf liver isoenzyme displays positive cooperativity toward N-carbamoyl-β-aminoisobutyrate (Hill coefficient = 2.4), with substrate binding triggering hexamer-to-dodecamer transitions. Conversely, β-alanine induces dissociation into inactive trimers—a regulatory mechanism potentially disrupted by heat treatment during purification [6].
Human βUP demonstrates stringent specificity for β-ureido substrates, with the highest catalytic efficiency toward N-carbamoyl-β-aminoisobutyrate (Km = 0.24 mM) compared to its isomer N-carbamoyl-β-alanine (Km = 0.18 mM). Competitive inhibitors include 4-ureidobutyrate (Ki = 1.6 μM), propionate (Ki = 240 μM), and glutarate monoamide (Ki = 630 μM) [6] [8]. Genetic lesions in the UPB1 gene (chromosome 22q11.2) cause βUP deficiency, characterized by profound β-UIB accumulation (>700 mmol/mol creatinine in urine vs. normal <11 mmol/mol creatinine). Missense (A85E) and splice-site mutations (IVS1-2A>G, IVS8-1G>A) predominate, with heterologous expression confirming near-total loss of function in mutant enzymes [4] [8] [10].
Table 3: Biomarker Profiles in βUP Deficiency
Biomarker | Patient Levels | Reference Range | Analysis Method |
---|---|---|---|
Urinary β-UIB | 490–745 mmol/mol creatinine | 0–11 mmol/mol creatinine | GC-MS, HPLC-MS/MS |
Plasma N-carbamoyl-β-aminoisobutyrate | 58–72 μM | <0.5 μM | HPLC-electrospray MS |
CSF β-UIB | 12.4 μM | Not detected | NMR spectroscopy |
Data compiled from clinical reports [4] [8] [10]
Concluding Remarks
The biochemical trajectory of 3-(carbamoylamino)-2-methylpropanoic acid exemplifies the precision of pyrimidine catabolic machinery—from metal-dependent ring cleavage by dihydropyrimidinase to the allosterically governed hydrolysis by β-ureidopropionase. Its accumulation serves as a sensitive indicator of enzymatic dysfunction, with urinary concentrations exceeding 700 mmol/mol creatinine providing diagnostic confirmation of βUP deficiency. Contemporary structural biology continues to elucidate the zinc-mediated activation of DHPase and dynamic oligomerization of βUP, offering frameworks for targeted interventions in pyrimidine metabolism disorders. Future research directions include developing small-molecule chaperones to correct βUP folding defects and exploring β-UIB as a predictive biomarker for 5-fluorouracil chemosensitivity [5] [8].
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